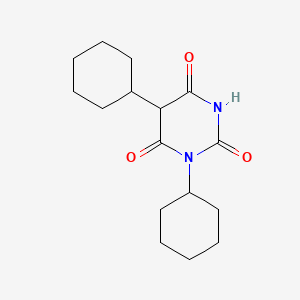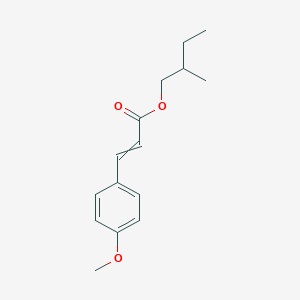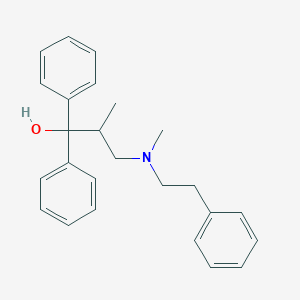
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide is an organophosphorus compound. It is characterized by a five-membered ring containing phosphorus, oxygen, and sulfur atoms. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with sulfur-containing reagents under controlled conditions. One common method is the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with sulfur dichloride (SCl2) in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Safety measures are strictly followed due to the reactivity of the starting materials and the potential hazards associated with the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with sulfur-containing compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide involves its reactivity with nucleophiles and electrophiles. The sulfur atom in the compound can form covalent bonds with various molecular targets, including proteins and enzymes. This reactivity is exploited in biochemical assays to study enzyme activity and protein interactions. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar structure but contains a chlorine atom instead of a sulfur atom.
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide: Contains an oxygen atom in place of the sulfur atom.
Uniqueness
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring sulfur chemistry, such as the synthesis of sulfur-containing compounds and biochemical probes .
Properties
CAS No. |
699-36-5 |
|---|---|
Molecular Formula |
C6H13O2PS2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphospholane |
InChI |
InChI=1S/C6H13O2PS2/c1-5(2)6(3,4)8-9(10,11)7-5/h1-4H3,(H,10,11) |
InChI Key |
INACQPHAAHYMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OP(=S)(O1)S)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



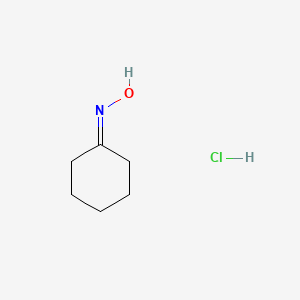
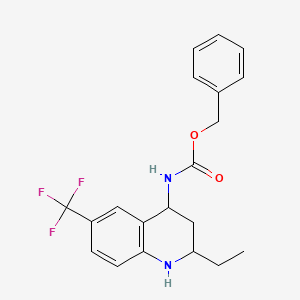
![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
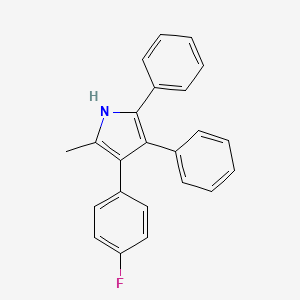
![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)

